molecular formula C9H11ClN2O4S B14702913 Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate CAS No. 22893-01-2

Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate

Cat. No.: B14702913
CAS No.: 22893-01-2
M. Wt: 278.71 g/mol
InChI Key: WDXVUNPPWAGMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H11ClN2O4S. It is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a sulfamoyl group attached to a benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-chloro-5-sulfamoylbenzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. This intermediate is then subjected to reduction to convert the nitro group to an amino group, followed by sulfonation to introduce the sulfamoyl group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, reduced amines, and sulfonic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-chloro-5-sulfamoylbenzoate involves its interaction with molecular targets such as ribonucleotide reductase. The compound binds to the enzyme’s active site, inhibiting its activity and thereby reducing the synthesis of deoxynucleotide triphosphates (dNTPs), which are essential for DNA replication and repair. This inhibition is particularly effective in rapidly dividing cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-sulfamoylbenzoic acid
  • 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 2,3-dimethoxy-5-sulfamoylbenzoic acid
  • N-benzyl-4-chloro-5-sulfamoylanthranilic acid
  • Furosemide

Uniqueness

Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit ribonucleotide reductase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

CAS No.

22893-01-2

Molecular Formula

C9H11ClN2O4S

Molecular Weight

278.71 g/mol

IUPAC Name

ethyl 3-amino-4-chloro-5-sulfamoylbenzoate

InChI

InChI=1S/C9H11ClN2O4S/c1-2-16-9(13)5-3-6(11)8(10)7(4-5)17(12,14)15/h3-4H,2,11H2,1H3,(H2,12,14,15)

InChI Key

WDXVUNPPWAGMJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.